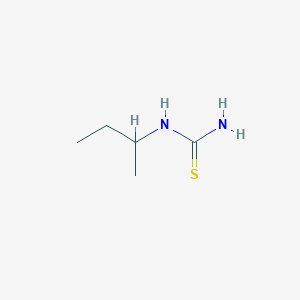

sec-Butyl-thiourea

Overview

Description

Synthesis Analysis

SBTU can be synthesized from easily existing raw resources . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis

The molecular formula of SBTU is C5H12N2S . The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å .Chemical Reactions Analysis

Thioureas derived from primary amines and carbamoyl-protected isothiocyanates react with the Burgess reagent to give the corresponding guanidines via either a stepwise or one-pot procedure .Scientific Research Applications

Biological Applications

Thiourea and its derivatives, including sec-Butyl-thiourea, have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . They have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .

Antibacterial Properties

Thiourea derivatives have shown strong activity against various bacterial strains. For instance, one of the compounds demonstrated strong activity against Staphylococcus epidermidis (MRSE) and methicillin-resistant S. aureus (MRSA) strains .

Antioxidant Properties

Thiourea derivatives also exhibit antioxidant properties, which can be beneficial in various biological applications .

Anticancer Properties

Thiourea derivatives have been found to possess anticancer properties, making them potential candidates for cancer treatment .

Anti-Inflammatory Properties

Thiourea derivatives have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases .

Anti-Alzheimer Properties

Thiourea derivatives have shown potential in the treatment of Alzheimer’s disease due to their anti-Alzheimer properties .

Antituberculosis Properties

Thiourea derivatives have been found to possess antituberculosis properties, making them potential candidates for tuberculosis treatment .

Antimalarial Properties

Thiourea derivatives have shown potential in the treatment of malaria due to their antimalarial properties .

Mechanism of Action

Target of Action

Sec-Butyl-thiourea, like other thiourea derivatives, has been found to have diverse biological applications . . Thiourea derivatives are known to interact with various biological targets, including enzymes and cellular receptors, contributing to their broad range of biological activities .

Mode of Action

Thiourea derivatives are known to act as hydrogen bond donor catalysts, activating electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles . This property could potentially contribute to the biological activity of sec-Butyl-thiourea.

Biochemical Pathways

Thiourea derivatives have been reported to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These effects suggest that thiourea derivatives likely interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy

Result of Action

Thiourea derivatives have been reported to have diverse biological applications, suggesting that they likely have multiple molecular and cellular effects .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of chemical compounds

Safety and Hazards

Future Directions

SBTU has been studied regarding its antimicrobial activities and its antifungal and antibacterial efficiency was tested against five microorganism strains . Due to these behaviors, it can be used as future candidates in cleaning as well as in agriculture features . The corrosion inhibition behavior was also studied using chromium and aluminum metals .

properties

IUPAC Name |

butan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDOLCYFWRFQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391667 | |

| Record name | sec-Butyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6814-99-9 | |

| Record name | sec-Butyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the research confirms the presence of sec-butyl isothiocyanate in both wasabi and mustard, it concludes that this compound exists in much smaller quantities compared to allyl isothiocyanate. The study found a ratio of 100:7-10 for allyl isothiocyanate to sec-butyl isothiocyanate in wasabi and 100:5 in mustard []. This suggests that while sec-butyl isothiocyanate might contribute to the overall flavor profile, its role in the pungency of these plants is likely minor compared to allyl isothiocyanate. Further research focusing on sensory analysis would be needed to fully understand the specific contribution of sec-butyl isothiocyanate to the taste and aroma of wasabi and mustard.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

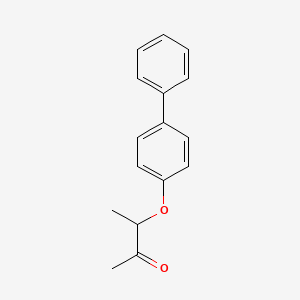

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)